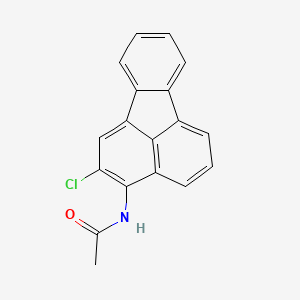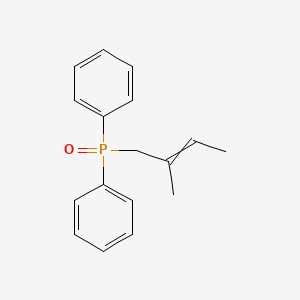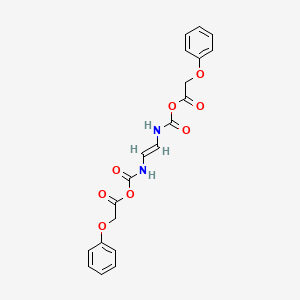
(2-(Ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium methyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium methyl sulphate is a complex organic compound featuring a thiadiazole ring, an azo group, and a quaternary ammonium salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium methyl sulphate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with appropriate aldehydes or ketones under acidic conditions.
Azo Coupling Reaction: The thiadiazole derivative is then subjected to an azo coupling reaction with a diazonium salt derived from aniline or its derivatives.
Quaternization: The resulting azo compound is reacted with ethylamine to introduce the ethylamino group. Finally, the quaternary ammonium salt is formed by reacting the ethylamino derivative with trimethylamine and methyl sulphate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Dye Chemistry: The azo group in the compound makes it a potential candidate for use in dye chemistry, where it can be used to synthesize azo dyes with specific color properties.
Analytical Chemistry: The compound can be used as a reagent in analytical chemistry for the detection and quantification of various analytes.
Biology and Medicine
Antimicrobial Agents: The thiadiazole ring is known for its antimicrobial properties, making this compound a potential candidate for the development of new antimicrobial agents.
Anticancer Research: Thiadiazole derivatives have shown promise in anticancer research due to their ability to inhibit various cancer cell lines.
Industry
Textile Industry: The compound can be used in the textile industry for dyeing fabrics.
Pharmaceutical Industry: Its potential biological activities make it a candidate for drug development.
Wirkmechanismus
The mechanism of action of (2-(Ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium methyl sulphate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
DNA Intercalation: The aromatic rings in the compound can intercalate into DNA, disrupting its structure and function.
Cell Membrane Disruption: The quaternary ammonium group can interact with cell membranes, leading to increased permeability and cell lysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-(Ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium chloride
- (2-(Ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium bromide
Uniqueness
- Structural Features : The presence of the thiadiazole ring, azo group, and quaternary ammonium salt in a single molecule is unique and contributes to its diverse biological activities.
- Biological Activity : Compared to similar compounds, (2-(Ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium methyl sulphate may exhibit enhanced biological activities due to the synergistic effects of its functional groups.
Eigenschaften
CAS-Nummer |
72906-38-8 |
|---|---|
Molekularformel |
C21H27N6S.CH3O4S C22H30N6O4S2 |
Molekulargewicht |
506.6 g/mol |
IUPAC-Name |
2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C21H27N6S.CH4O4S/c1-5-26(15-16-27(2,3)4)19-13-11-18(12-14-19)23-24-21-22-20(25-28-21)17-9-7-6-8-10-17;1-5-6(2,3)4/h6-14H,5,15-16H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
WOLWFXHMSWQTTN-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=NC(=NS2)C3=CC=CC=C3.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



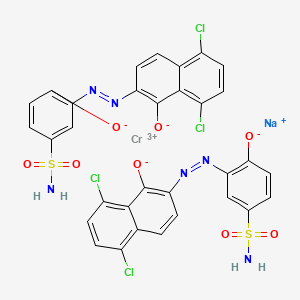
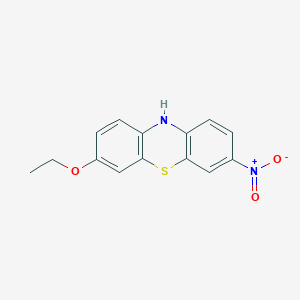
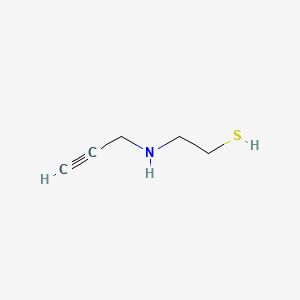
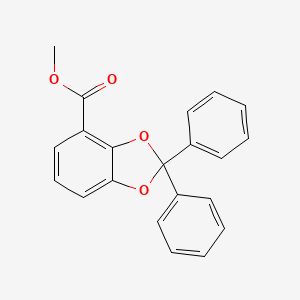
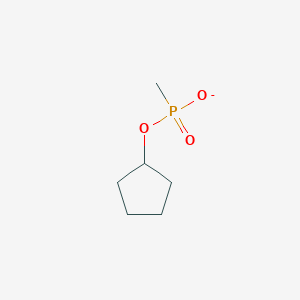
![1H-Pyrimido[4,5-E][1,3,4]oxadiazine](/img/structure/B14455558.png)
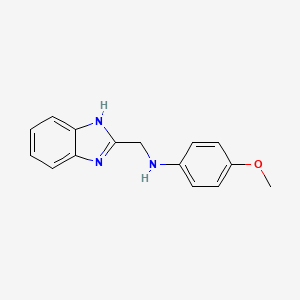
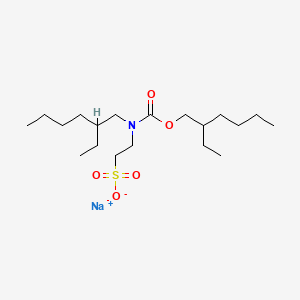
![4-[1-(4-Methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14455577.png)

